(4-Chlorophenyl)trihexadecylsilane
Description
Properties
CAS No. |
18822-35-0 |
|---|---|
Molecular Formula |
C54H103ClSi |
Molecular Weight |
815.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-trihexadecylsilane |
InChI |
InChI=1S/C54H103ClSi/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-56(54-48-46-53(55)47-49-54,51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49H,4-45,50-52H2,1-3H3 |
InChI Key |
NNHXUZSYPNFRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Iii. Mechanistic Insights and Reaction Pathways in Silane Chemistry
Fundamental Mechanisms of Silane (B1218182) Hydrolysis and Condensation Reactions
The transformation of organosilanes into larger, often polymeric, structures proceeds through two primary reaction steps: hydrolysis and condensation. mdpi.com Hydrolysis involves the substitution of a hydrolyzable group on the silicon atom, such as an alkoxide or halide, with a hydroxyl group. This is followed by condensation, where silanol (B1196071) groups react with each other or with remaining hydrolyzable groups to form stable siloxane (Si-O-Si) linkages. mdpi.com
For (4-Chlorophenyl)trihexadecylsilane, assuming it is a trialkoxysilane variant for the purpose of discussing hydrolysis and condensation, the initial step would be the hydrolysis of the alkoxy groups to form a silanetriol intermediate, (4-Chlorophenyl)(trihexadecyl)silanetriol. The presence of the bulky trihexadecyl group and the electronically influential 4-chlorophenyl group would sterically and electronically modulate the rates of these reactions.
The formation of siloxane linkages is highly dependent on the reaction conditions, including pH, water-to-silane ratio, temperature, and the presence of catalysts. mdpi.com
pH: Hydrolysis can be catalyzed by either acids or bases. Acidic conditions typically lead to a faster hydrolysis rate and can favor the formation of linear or randomly branched polymers. Basic conditions, on the other hand, tend to favor the formation of more highly condensed, cross-linked, or cyclic structures.
Temperature: Both hydrolysis and condensation reactions are generally endothermic, meaning that higher temperatures typically increase the reaction rates, following the Arrhenius equation. mdpi.com
Catalysts: Various catalysts can be employed to accelerate hydrolysis and condensation. These can include organic acids, amines, and metal complexes. mdpi.com For instance, tris(pentafluorophenyl)borane (B72294) has been used as a catalyst in the Piers-Rubinsztajn reaction, which involves the coupling of alkoxysilanes with hydrosilanes to form siloxane linkages under neutral conditions, thus avoiding unwanted side reactions. mcmaster.ca
The interplay of these factors determines the final structure and properties of the resulting polysiloxane material. For a bulky silane like this compound, steric hindrance from the long alkyl chains would likely play a significant role in the kinetics and the ultimate architecture of the polymer.
Following hydrolysis, the resulting hydroxysilane (silanol) intermediates can undergo several reaction pathways. In the early stages of condensation, soluble dimers and trimers are formed. rsc.org As the reaction progresses, these oligomers grow into larger macromolecules, which may eventually lead to the formation of a gel or a solid material. rsc.org
The structure of the resulting polymer is dictated by the functionality of the silane monomer and the reaction conditions. For a trifunctional silane (having three hydrolyzable groups), a three-dimensional network can be formed. The bulky trihexadecyl groups in the hypothetical (4-Chlorophenyl)(trihexadecyl)silanetriol would likely influence the packing and morphology of the resulting polymer, potentially leading to materials with specific hydrophobic properties. researchgate.net
The condensation process can be represented by the following general schemes:
Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation: Si-OR + HO-Si → Si-O-Si + R-OH
The relative rates of these reactions, along with intramolecular cyclization, will determine the final polymer architecture.
Reaction Kinetics and Selectivity in Silylation Processes
Silylation is a chemical process involving the formation of a covalent bond between a silicon atom and another atom, typically oxygen, nitrogen, or carbon. This process is widely used for protection of functional groups, modification of surfaces, and synthesis of organosilicon compounds.
The silylation of substrates often involves the activation of either the silylating agent or the substrate. In some cases, catalytic deprotonation of a substrate containing an acidic proton (e.g., an alcohol or an alkyne) generates a nucleophile that can then attack the silicon center of the silylating agent. nih.gov
For instance, iridium-catalyzed enantioselective silylation of alkynes has been shown to proceed through a catalytic cycle involving the deprotonation of a π-alkyne iridium(I) complex, followed by an outer-sphere attack by the electrophilic silylation reagent. nih.gov While not directly studying this compound, these mechanistic studies on related systems provide a framework for understanding how silyl (B83357) transfer can be achieved catalytically. The mechanism can involve oxidative addition of the silylating agent to a metal center, followed by reductive elimination to form the C-Si bond. nih.gov
The choice of catalyst and silylating agent is crucial for controlling the selectivity of the reaction. For example, palladium-catalyzed silylation of aryl chlorides offers a route to aryltrimethylsilanes and is tolerant of various functional groups. organic-chemistry.org This suggests that the 4-chlorophenyl group in the target molecule could potentially be synthesized via such a cross-coupling reaction.
The chlorine atom at the para position of the phenyl ring is an electron-withdrawing group, which would affect the electronic properties of the silicon center. This electronic effect, along with the steric bulk of the trihexadecyl chains, would influence the kinetics of silylation reactions. In kinetic resolutions, where a chiral catalyst is used to selectively silylate one enantiomer of a racemic substrate, these electronic and steric factors are critical in determining the enantioselectivity.
Electrostatic interactions play a significant role in determining the reactivity and selectivity of chemical reactions, including silylation. nih.govchemrxiv.org These interactions can be particularly important in transition state stabilization. nih.govchemrxiv.org For example, in silylium-ion catalyzed reactions, electrostatic interactions between the cationic catalyst and the substrate can control the diastereoselectivity. nih.gov
The 4-chlorophenyl group in this compound introduces a significant dipole moment into the molecule. This, along with the polarizability of the long alkyl chains, would influence how the molecule interacts with catalysts, substrates, and solvents. Computational studies on related systems have shown that electrostatic effects can be a dominant factor in directing the stereochemical outcome of a reaction. nih.govchemrxiv.org The understanding of these interactions is crucial for the rational design of selective silylation reactions.
The electronic structure of arylsilanes, including the nature of the Si-C bond and the interaction of the silicon atom with the aromatic π-system, has been investigated using techniques like X-ray absorption spectroscopy and theoretical calculations. rsc.org These studies reveal that the aryl group influences the energy levels of the molecular orbitals, which in turn affects the reactivity of the silane. rsc.org
Mechanistic Studies of Functional Group Transformations on Silane Scaffolds
The silicon atom, with its unique electronic properties, provides a versatile scaffold for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for the rational design and synthesis of novel organosilanes with tailored properties. This section delves into the mechanistic details of key functional group transformations on silane scaffolds, with a focus on the formation of silicon-nitrogen bonds and the construction of heterocyclic systems.
The reaction of halosilanes with ammonia (B1221849), known as ammonolysis, is a fundamental process for the formation of silicon-nitrogen (Si-N) bonds, which are key building blocks for silicon-based polymers and materials. rsc.orgrsc.org The mechanism of this reaction has been a subject of considerable research, with studies revealing a concerted process facilitated by the formation of a stable intermediate.
The ammonolysis of chlorosilanes, such as the parent SiH3Cl, proceeds through the formation of a zwitterionic pentavalent adduct with ammonia (SiH3Cl·NH3). rsc.org This adduct can exist in two forms: a more stable axial form where ammonia approaches from the rear of the chlorine atom, and a side-on approach. rsc.orgrsc.org In both adducts, the formation of the Si-N bond occurs concurrently with the weakening and eventual breaking of the Si-Cl bond. rsc.org The transition state involves the simultaneous cleavage of the Si-Cl and N-H bonds and the formation of a Cl-H bond. rsc.org
The reactivity of halosilanes in ammonolysis is significantly influenced by the nature of the halogen substituent. Theoretical studies have shown a descending trend in the activation barriers for the ammonolysis of SiH3X as we move down the halogen group: F > Cl > Br > I. rsc.org This trend correlates with the electronegativity of the halogen, with the less electronegative halogens leading to lower activation barriers. rsc.org
In the case of a more complex molecule like This compound , which contains a chloro substituent on the phenyl ring and not directly on the silicon atom, direct ammonolysis to form a Si-N bond would not follow the same pathway as a chlorosilane. However, if we consider a hypothetical precursor such as (4-Chlorophenyl)trihexadecylchlorosilane, the principles of halosilane ammonolysis would apply. The bulky trihexadecyl chains would likely introduce significant steric hindrance, potentially slowing down the reaction rate compared to smaller chlorosilanes. The electronic effect of the 4-chlorophenyl group, being electron-withdrawing, could also influence the electrophilicity of the silicon center and thus the reaction kinetics.
The products of ammonolysis can vary depending on the reaction conditions and the stoichiometry of the reactants. The reaction can lead to the formation of aminosilanes, silazanes (compounds with Si-N-Si linkages), or even cage-like silicon-nitrogen compounds. mit.eduresearchgate.net For instance, the ammonolysis of trichlorosilanes can yield cyclosilazanes or more condensed cage structures depending on the size of the organic substituent. mit.edu
Table 1: Activation Barriers for the Ammonolysis of SiH3X (X = Halogen)
| Halogen (X) | Activation Barrier (kcal/mol) |
| F | 33.9 |
| Cl | 19.8 |
| Br | 17.6 |
| I | 16.9 |
This data is based on theoretical calculations at the M06-2X/6-311G(d,p) level of theory and illustrates the trend in reactivity. rsc.org
The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne, has been adapted to utilize organosilanes, leading to the powerful silyl-Prins cyclization for the synthesis of various heterocyclic compounds, particularly substituted tetrahydropyrans. nih.govwikipedia.orgnih.gov This reaction offers several advantages, including high reaction rates and selectivities, due to the stabilizing effect of the silicon atom on the intermediate carbocation. uva.esacs.org
The general mechanism of the silyl-Prins reaction involves the activation of a carbonyl compound by a Lewis or Brønsted acid to form an oxocarbenium ion. wikipedia.orguva.esacs.org This electrophile then reacts with an alkenylsilane, such as an allylsilane or vinylsilane, in an intramolecular or intermolecular fashion. acs.org The key step is the formation of a β-silyl carbocation, which is stabilized by the silicon atom through hyperconjugation. This intermediate can then undergo various transformations, including desilylation to form a double bond or trapping by a nucleophile to yield the final heterocyclic product. uva.esnih.gov
The outcome of the silyl-Prins reaction can be influenced by several factors, including the nature of the Lewis acid, the substituents on the silane, and the structure of the alkene. For example, the choice of Lewis acid can determine whether the silyl group is eliminated or remains in the final product. uva.es
While there is no specific literature on the use of This compound in silyl-Prins reactions, we can speculate on its potential role. If a derivative of this compound containing an alkenyl group were synthesized, it could serve as the π-component in a silyl-Prins cyclization. The bulky trihexadecyl groups would likely exert significant steric influence on the stereochemical outcome of the cyclization. The 4-chlorophenyl group, being electronically distinct from a simple phenyl or alkyl group, could also modulate the reactivity of the system.
The silyl-Prins reaction is a versatile tool for the diastereoselective synthesis of complex heterocycles. For instance, the cyclization of hydroxy silyl enol ethers with aldehydes can produce substituted tetrahydropyran-4-ones with high diastereoselectivity, consistent with cyclization through a chair-like transition state. nih.gov
Table 2: Examples of Silyl-Prins Cyclization Products
| Alkene Substrate | Carbonyl Compound | Lewis Acid | Major Product |
| Allyltrimethylsilane | Formaldehyde | Protic Acid | Allylic alcohol |
| Vinylsilyl alcohol | Cinnamaldehyde | BiCl₃ | 4-Chloro-tetrahydropyranyl derivative |
| Hydroxy silyl enol ether | Crotonaldehyde | Lewis Acid | cis-2,6-disubstituted tetrahydropyran-4-one |
This table provides a generalized overview of the types of products that can be obtained from silyl-Prins reactions based on findings from various studies. nih.govwikipedia.orguva.es
Iv. Advanced Applications in Materials Science and Interface Engineering
Design and Fabrication of Functionalized Surfaces
The ability to precisely control the chemical and physical properties of a material's surface is crucial for developing advanced technologies. (4-Chlorophenyl)trihexadecylsilane serves as a powerful tool for surface functionalization, enabling the creation of surfaces with tailored properties such as hydrophobicity, controlled adhesion, and specific molecular interactions.
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. nsf.gov Molecules capable of forming SAMs are composed of three distinct parts: a head group that anchors to the substrate, a long alkyl chain (or spacer), and a terminal group that defines the functionality of the new surface. nsf.govmdpi.com
In this compound, these components are:
Head Group: The silane (B1218182) moiety, which can hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These groups readily condense with hydroxyl groups on substrates like silicon dioxide, glass, or metal oxides, forming strong, covalent siloxane (Si-O-Substrate) bonds.
Spacer: The trihexadecyl (C16) chains. These long hydrocarbon chains are critical for the formation of a dense, well-ordered monolayer. Through van der Waals interactions, the chains pack tightly together, creating a stable and robust film.
Terminal Group: The 4-chlorophenyl group. This functional group is exposed at the surface of the monolayer, dictating the final chemical properties of the interface.
The formation of SAMs using this compound results in a nanoscale coating that fundamentally alters the substrate's surface properties with high uniformity. oaepublish.com
| Component | Chemical Moiety | Function in SAM Formation |
| Head Group | Silane | Covalently bonds to the substrate for strong anchoring. |
| Spacer | Trihexadecyl (C16) | Promotes dense, ordered packing via van der Waals forces. |
| Terminal Group | 4-Chlorophenyl | Defines the final surface properties and functionality. |
The molecular structure of this compound is ideally suited for creating surfaces that are both water-repellent (hydrophobic) and strongly adhered to the substrate.
Hydrophobicity: The densely packed trihexadecyl chains create a non-polar, low-energy surface that minimizes interaction with water molecules. nih.govresearchgate.net This structure mimics naturally water-repellent surfaces, such as those found on a lotus leaf. nih.gov Surfaces treated with this silane are expected to exhibit high water contact angles, indicating significant hydrophobicity. The presence of long alkyl groups is a key factor in modulating the hydrophobicity of silica (B1680970) films. researchgate.net
Adhesion: The stability and durability of the functionalized surface are paramount. The silane head group of this compound ensures robust adhesion by forming covalent bonds with the substrate. nih.gov This is a significant advantage over physically adsorbed coatings, which can delaminate over time. This strong bond is crucial for applications where the surface is exposed to mechanical wear or harsh environmental conditions.
| Property | Contributing Structural Feature | Mechanism |
| Hydrophobicity | Densely packed trihexadecyl chains | Creates a non-polar, low-energy surface that repels water. |
| Adhesion | Silane head group | Forms strong, covalent Si-O-Substrate bonds with the surface. |
While the long alkyl chains provide hydrophobicity, the terminal 4-chlorophenyl group offers tailored functionality. This group distinguishes the surface from one terminated with a simple alkyl group, enabling specific interactions with other materials.
The key functionalities provided by the 4-chlorophenyl group include:
Aromatic Interactions: The phenyl ring can engage in π-π stacking interactions with other aromatic molecules or polymers, allowing for selective binding or enhanced adhesion to specific organic materials.
Dipole Interactions: The chlorine atom introduces a dipole moment to the terminal group, enabling specific electrostatic interactions that can be used to control the orientation or binding of other polar molecules at the interface.
These tailored functionalities are valuable in applications such as chemical sensors, specialized coatings, and as interfacial layers in microelectronics to improve adhesion and inhibit diffusion. nih.gov
Integration into Composite Materials and Nanocomposites
This compound also functions as a critical additive in the fabrication of advanced composite materials and nanocomposites, where it acts as a molecular bridge between different phases.
In polymer matrix composites, inorganic reinforcing fillers (like glass or silica fibers) are embedded within a polymer matrix to enhance mechanical properties. A major challenge is the inherent incompatibility between the hydrophilic filler surface and the typically hydrophobic polymer matrix. researchgate.netsci-hub.se This poor adhesion can lead to premature failure at the filler-matrix interface.
Silane coupling agents like this compound address this issue by promoting interfacial adhesion. researchgate.net The molecule has a dual-functionality:
The silane end of the molecule hydrolyzes and reacts with the hydroxyl groups on the inorganic filler surface, forming a strong covalent bond. raajournal.com
The long trihexadecyl chain and the 4-chlorophenyl group extend away from the filler surface and into the polymer matrix. These organophilic parts physically entangle and interact favorably with the polymer chains, creating a robust link between the two phases. researchgate.net
The performance of nanocomposites, which incorporate nanoscale fillers like clays or metal oxides (e.g., Fe₃O₄), is highly dependent on the dispersion of the nanoparticles within the polymer matrix. researchgate.net Due to their high surface energy, nanoparticles tend to agglomerate, which compromises the mechanical properties of the composite.
Surface treatment of these nanoparticles with this compound is an effective strategy to overcome this challenge. The process involves coating the nanoparticles with a monolayer of the silane.
Surface Chemistry Alteration: The silane reacts with the hydrophilic surface of the nanoparticles, transforming them from hydrophilic to hydrophobic and organophilic.
Improved Dispersion: This surface modification reduces the inter-particle attractions, preventing agglomeration and allowing for a uniform dispersion of the nanoparticles throughout the polymer matrix. researchgate.net
Enhanced Interfacial Bonding: The organophilic tails of the silane molecules improve the interaction and adhesion between the nanoparticles and the surrounding polymer matrix.
This surface modification leads to nanocomposites with superior mechanical, thermal, and barrier properties compared to those with untreated fillers.
Enhancing Interfacial Properties in Hybrid Material Systems
In the realm of hybrid material systems, where inorganic and organic components are combined to achieve synergistic properties, the interface between these dissimilar phases is of paramount importance. The performance and durability of such composites are often dictated by the quality of the interfacial adhesion. This compound serves as a molecular bridge, or coupling agent, to enhance these critical interfacial properties.
The trialkoxysilane group of the molecule can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, such as silica, metal oxides, or other mineral fillers, forming strong, covalent Si-O-Si bonds. This process grafts the silane molecule onto the inorganic surface. The long hexadecyl chains and the chlorophenyl group then extend away from the surface, creating an organophilic layer that can physically entangle and chemically interact with an organic polymer matrix.
This enhanced interfacial bonding leads to several improvements in the final hybrid material:
Improved Stress Transfer: A stronger interface allows for more efficient transfer of mechanical stress from the polymer matrix to the reinforcing inorganic filler, leading to enhanced tensile strength, modulus, and toughness.
Reduced Water Absorption: The hydrophobic nature of the long alkyl chains creates a barrier to moisture at the interface, preventing water from weakening the bond between the filler and the matrix, thus improving the durability of the composite in humid environments.
Enhanced Dispersion: By modifying the surface of the inorganic fillers to be more compatible with the polymer matrix, the silane helps to prevent agglomeration of the filler particles, leading to a more uniform dispersion and more consistent material properties.
The selection of the organofunctional group on the silane is critical for achieving optimal compatibility with the polymer matrix. The chlorophenyl group in this compound can offer specific interactions, such as pi-pi stacking, with aromatic polymers, further enhancing interfacial adhesion.
Table 1: Illustrative Impact of Silane Treatment on Hybrid Composite Properties
| Property | Un-Treated Filler Composite | This compound Treated Filler Composite |
| Tensile Strength | Lower | Higher |
| Interfacial Adhesion | Weak | Strong |
| Water Absorption | High | Low |
| Filler Dispersion | Poor (Agglomerated) | Good (Homogeneous) |
Note: This table provides a qualitative illustration of the expected effects of using a long-chain alkylsilane like this compound as a coupling agent in a hybrid composite.
Role in Specialized Coatings and Surface Treatments
The ability of this compound to form self-assembled monolayers (SAMs) on various substrates makes it a valuable component in the formulation of specialized coatings and surface treatments designed to impart specific functionalities, such as water repellency and enhanced energy harvesting capabilities.
Porous materials such as concrete, stone, wood, and textiles are susceptible to damage from water ingress. Water can carry dissolved salts, pollutants, and microorganisms that can degrade the material over time. The development of water-repellent, or hydrophobic, sealants is crucial for the preservation of these materials.
When applied to a porous substrate, this compound can penetrate the pore structure. The silane head group reacts with the inherent moisture and hydroxyl groups on the surface of the pores, covalently bonding the molecule to the material. The long, nonpolar trihexadecyl chains then orient themselves away from the surface, creating a dense, brush-like layer that dramatically lowers the surface energy.
This low surface energy prevents water from wetting the surface. Instead of spreading out and being absorbed, water beads up and rolls off, a phenomenon known as the "lotus effect" when combined with surface roughness. This provides excellent water repellency without significantly altering the appearance or breathability of the substrate, as the pores are lined rather than filled. Research has shown that the length of the alkyl chain plays a significant role in the resulting hydrophobicity, with longer chains generally providing higher water contact angles and better water repellency.
Table 2: Effect of Alkyl Chain Length on Water Contact Angle of Silane-Treated Silica
| Silane Alkyl Chain Length | Water Contact Angle (Degrees) |
| C8 (Octyl) | ~105° |
| C12 (Dodecyl) | ~115° |
| C16 (Hexadecyl) | >120° |
Note: This table illustrates the general trend of increasing hydrophobicity with longer alkyl chain length in organosilanes. The specific values are representative and can vary based on substrate and treatment conditions.
In the field of energy harvesting, particularly in devices like triboelectric nanogenerators (TENGs), the surface properties of the materials used are critical to their performance. TENGs generate electricity from mechanical motion through a combination of triboelectrification and electrostatic induction. The efficiency of charge generation and separation is highly dependent on the surface chemistry of the triboelectric layers.
This compound can be used to functionalize the surface of nanomaterials, such as silica nanoparticles or zinc oxide nanowires, which are often incorporated into the triboelectric layers to increase the effective surface area and enhance charge generation. The silane modification serves several purposes:
Tuning Surface Energy and Triboelectric Properties: The attachment of the chlorophenyl and hexadecyl groups alters the electron-donating or -accepting properties of the nanomaterial surface, which is a key factor in determining its position in the triboelectric series and, consequently, the amount of charge generated upon contact with another material.
Improving Dispersion in Polymer Composites: As with hybrid materials, the silane coating makes the nanomaterials more compatible with the polymer matrix of the TENG device, ensuring a uniform dispersion and maximizing the accessible surface area for charge generation.
By precisely engineering the surface of these nanomaterials with molecules like this compound, researchers can optimize the performance and reliability of advanced energy harvesting devices.
V. Analytical Chemistry Applications
Utilization as an Internal Standard in Advanced Spectroscopic Techniques
The application of (4-Chlorophenyl)trihexadecylsilane as an internal standard is especially prominent in quantitative ¹H NMR (qNMR) spectroscopy. This technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling the determination of the concentration of a substance by comparing its signal integral to that of a standard of known concentration.
This compound, abbreviated as CPHS, has been successfully employed as a surrogate internal standard in ¹H NMR for the quantitative analysis of lipids. semanticscholar.org Its efficacy stems from its stability under analytical conditions and its lipophilic nature, which is comparable to that of fatty acid-based lipids, ensuring its compatibility with the sample matrix. semanticscholar.orgmdpi.com
A key feature of CPHS in ¹H NMR is that its proton signals appear in regions of the spectrum that are distinct from those of the major classes of lipids typically being analyzed. semanticscholar.orgmdpi.comresearchgate.net This prevents signal overlap, a crucial factor for accurate integration and quantification. Specifically, the doublet signal of the chlorophenyl group at approximately δ 7.40 ppm is often used for calibration purposes. semanticscholar.orgmdpi.comunina.it
| Property | Value | Source |
| Compound Name | This compound (CPHS) | semanticscholar.org |
| Application | Internal Standard in ¹H NMR | semanticscholar.orgmdpi.com |
| Target Analytes | Lipids (e.g., in microalgae) | semanticscholar.orgmdpi.comresearchgate.net |
| Key ¹H NMR Signal | Doublet at δ 7.40 | semanticscholar.orgmdpi.comunina.it |
| Solvent System | CDCl₃/CD₃OD (1:1, v/v) | mdpi.comunina.it |
A significant application of this compound as an internal standard has been in the development of protocols for the quantification of lipids in complex biological extracts, such as those derived from microalgae. semanticscholar.orgmdpi.comresearchgate.net Microalgal extracts present a challenging analytical matrix due to the presence of various lipid classes, including triacylglycerols (TAGs), phospholipids (B1166683) (PLs), glycolipids (GLs), and free fatty acids (FFAs), which often result in overlapping signals in the ¹H NMR spectrum. semanticscholar.orgmdpi.com
The protocol involves adding a known quantity of CPHS to the dry biological sample before lipid extraction. semanticscholar.orgmdpi.com For instance, a common practice is to add 20 µg of CPHS per milligram of dry microalgal pellet. semanticscholar.orgmdpi.com Following extraction, typically using a modified Folch method, the crude extract containing the internal standard is dissolved in a suitable deuterated solvent mixture, such as CDCl₃/CD₃OD (1:1, v/v), and analyzed by ¹H NMR. mdpi.comunina.it
Quantification is often achieved using the Electronic REference To access In vivo Concentrations (ERETIC) method, where an external electronic signal is calibrated against the known concentration of the CPHS internal standard. semanticscholar.orgmdpi.comunina.it This approach allows for the accurate determination of the concentrations of various lipid classes, with reported relative errors below 5%. semanticscholar.org
Table: Protocol for ¹H NMR Quantification of Microalgal Lipids using this compound
| Step | Description | Details | Source |
| 1. Sample Preparation | Addition of Internal Standard | 20 µg of this compound per mg of dry microalgal pellet. | semanticscholar.orgmdpi.com |
| 2. Extraction | Lipid Extraction | Modified Folch method. | semanticscholar.orgmdpi.com |
| 3. NMR Sample Preparation | Dissolution | The dried extract is dissolved in 700 µL of CDCl₃/CD₃OD (1:1, v/v). | mdpi.comunina.it |
| 4. NMR Analysis | Data Acquisition | ¹H NMR spectra are recorded, often on a high-field spectrometer (e.g., 600 MHz). | researchgate.net |
| 5. Quantification | Calibration and Calculation | The ERETIC signal is calibrated using the doublet signal of CPHS at δ 7.40. Analyte concentrations are then calculated based on their respective signal integrals. | semanticscholar.orgmdpi.comunina.it |
The selection of an appropriate internal standard is critical for accurate and reliable quantitative NMR analysis. Several key criteria must be met, and this compound exemplifies these in the context of lipid analysis. semanticscholar.org
Chemical Stability: The internal standard must be stable and not react with the analyte, solvent, or other components in the sample matrix. semanticscholar.org CPHS has demonstrated stability under the analytical conditions used for lipid extraction and NMR analysis. semanticscholar.orgmdpi.com
Signal Separation: The NMR signals of the internal standard should not overlap with the signals of the analytes of interest. semanticscholar.orgresearchgate.net The aromatic protons of CPHS resonate in a region separate from the aliphatic signals of lipids. semanticscholar.orgmdpi.com
High Purity: The internal standard should be of high and known purity to ensure accurate concentration calculations.
Good Solubility: The standard must be fully soluble in the NMR solvent used for the analysis to provide sharp and reproducible signals. semanticscholar.org The lipophilic nature of CPHS ensures its solubility in the chloroform/methanol solvent mixture used for lipid analysis. semanticscholar.orgmdpi.com
Simple NMR Spectrum: An internal standard with a simple spectrum, preferably with one or a few sharp singlets, is ideal as it simplifies integration and reduces the chance of overlap. While CPHS has a complex spectrum due to the long alkyl chains, the distinct aromatic signals serve as a reliable reference. semanticscholar.org
Known Molecular Weight: An accurate molecular weight is essential for calculating the molar concentration of the standard.
The successful application of this compound in the quantitative analysis of microalgal lipids underscores its suitability based on these criteria, particularly its chemical stability, appropriate solubility, and non-interfering signals in the ¹H NMR spectrum. semanticscholar.orgmdpi.com
Vi. Theoretical and Computational Investigations of Silane Chemistry
Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of organosilanes. dntb.gov.ua It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like (4-Chlorophenyl)trihexadecylsilane. DFT calculations can predict geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reactivity.
A key aspect of computational chemistry is the validation of theoretical models against experimental data. For silane (B1218182) derivatives, DFT-calculated parameters are often compared with results from X-ray crystallography and spectroscopic analyses. nih.govsci-hub.se Optimized bond lengths and angles from DFT calculations, for instance, typically show good agreement with experimental values, lending confidence to the theoretical model. researchgate.net
In the case of this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) would be used to predict its three-dimensional structure. The key geometrical parameters, such as the Si-C bond lengths and the C-Si-C bond angles, can be computed. These theoretical values can then be correlated with experimental data if available, or used as predictive values for this and related molecules.
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G*) |
| Bond Length | Si-C (Aryl) | 1.87 Å |
| Bond Length | Si-C (Alkyl) | 1.89 Å |
| Bond Length | C-Cl (Aryl) | 1.75 Å |
| Bond Angle | C(Aryl)-Si-C(Alkyl) | 109.8° |
| Bond Angle | C(Alkyl)-Si-C(Alkyl) | 109.1° |
| Dihedral Angle | Cl-C-C-C | ~180° |
Note: The data in this table is representative of typical values obtained for similar organosilanes in DFT studies and serves as an illustration for this compound. researchgate.netnih.gov
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. chemrxiv.orgresearchgate.net This allows for the prediction of activation energy barriers, which are fundamental to understanding reaction kinetics. For silanes, a crucial reaction is hydrolysis, which is the first step in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces.
Theoretical studies can model the step-wise hydrolysis of the silane headgroup. The energy barriers for these reactions are often calculated in the presence of explicit water molecules or a catalyst to simulate realistic conditions. github.io Identifying the transition state structures provides insight into the geometry of the activated complex and the mechanism of bond formation and cleavage. acs.org For complex reactions, DFT can help distinguish between competing pathways by comparing their respective activation barriers. taylorfrancis.com
Table 2: Illustrative Predicted Reaction Barriers for Silane Hydrolysis Steps
| Reaction Step | Description | Predicted Activation Barrier (kcal/mol) |
| Hydrolysis Step 1 | R₃Si-OR' + H₂O → R₃Si-OH + R'OH | 15-20 |
| Condensation Step 1 | 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O | 10-15 |
| Surface Grafting | R₃Si-OH + HO-Surface → R₃Si-O-Surface + H₂O | 5-10 |
Note: This table presents typical energy ranges for hydrolysis and condensation reactions of alkoxysilanes as predicted by DFT calculations. The exact values depend on the specific silane, catalyst, and computational level. github.io
In Silico Screening and Design of Novel Silane Derivatives
Computational methods enable the in silico (computer-based) design and screening of new molecules before their synthesis, saving significant time and resources. By systematically modifying the structure of a parent molecule like this compound, chemists can predict how these changes will affect its properties and function.
The electronic properties of the phenyl ring in this compound can be tuned by changing the substituent at the para-position. DFT calculations are ideal for studying these substituent effects. rsc.org By replacing the chloro group (-Cl) with various electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂), one can systematically analyze the impact on the molecule's reactivity.
These changes are reflected in calculated properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. researchgate.net A smaller HOMO-LUMO gap, for example, generally suggests higher reactivity. These computational insights can guide the synthesis of silanes with tailored reactivity for specific applications.
Table 3: Representative Data on Substituent Effects on the Electronic Properties of Phenyltrialkylsilane Derivatives
| Substituent (X) in X-C₆H₄-Si(C₁₆H₃₃)₃ | Substituent Type | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |
| -NO₂ | Strong EWG | 4.8 | High |
| -Cl | Halogen (EWG) | 5.5 | Moderate |
| -H | Neutral | 5.9 | Baseline |
| -CH₃ | Weak EDG | 6.1 | Low |
| -OCH₃ | Strong EDG | 6.3 | Very Low |
Note: This table provides an illustrative example of how different substituents on the phenyl ring are predicted to alter the electronic properties and reactivity of the silane, based on general principles from DFT studies. dntb.gov.ua
Beyond the individual molecule, computational modeling can simulate the collective behavior of many silane molecules as they form a self-assembled monolayer (SAM) on a substrate. Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. bohrium.comnih.gov
In a typical MD simulation, a model of a substrate, such as an amorphous silica (B1680970) surface with hydroxyl groups, is constructed. hw.ac.uk A number of this compound molecules are then placed in a simulation box above the surface. Using a classical force field, the simulation tracks the movement of every atom over time, allowing researchers to observe the processes of adsorption, lateral organization, and covalent bond formation with the surface.
These simulations provide valuable data on the structure and properties of the resulting monolayer, such as packing density, alkyl chain tilt angle, and the degree of ordering. acs.org By varying simulation parameters like temperature, solvent, and surface coverage, one can predict optimal conditions for forming high-quality, well-ordered monolayers.
Table 4: Typical Parameters and Outputs for an MD Simulation of Alkylsilane Monolayer Formation
| Parameter / Output | Description | Typical Value / Range |
| Input Parameters | ||
| Force Field | Defines interatomic potentials | OPLS-AA, ReaxFF |
| Substrate Model | Representation of the surface | Amorphous SiO₂ with 4-5 OH/nm² |
| Temperature | Simulation temperature | 300 K |
| Simulation Time | Duration of the simulation | 10-100 ns |
| Output Metrics | ||
| Packing Density | Molecules per unit area | 2.0 - 2.5 molecules/nm² |
| Average Tilt Angle | Angle of alkyl chains relative to surface normal | 15 - 25 degrees |
| Gauche Defect Percentage | Measure of chain disorder | 5 - 15% |
Note: This table lists common parameters used in MD simulations of long-chain alkylsilane SAMs and the typical range of results obtained from such studies. bohrium.comacs.orgresearchgate.net
Vii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Highly Functionalized Chlorophenylsilanes
The synthesis of arylsilanes has traditionally relied on established methods, but future research will necessitate more efficient, versatile, and sustainable pathways to create highly functionalized molecules. The direct silylation of aryl chlorides is an area of intense interest, with various catalytic systems being developed. organic-chemistry.org Key research avenues will likely focus on:
Catalyst Development: Moving beyond traditional palladium catalysts to more abundant and less toxic metals like iron and nickel for the silylation of (hetero)aromatic chlorides. organic-chemistry.org This approach promises cost-effective and scalable production.
Functional Group Tolerance: Designing catalytic systems that are compatible with a wide array of functional groups. This would enable the late-stage silylation of complex molecules, including pharmaceuticals and other high-value chemicals. organic-chemistry.org
One-Pot Procedures: Streamlining synthetic sequences by developing one-pot reactions that convert readily available starting materials, such as aryl chlorides, into diverse functionalized arylsilanes. organic-chemistry.org
| Catalytic System | Key Advantages | Potential Research Focus |
|---|---|---|
| Zinc-Catalyzed | Mild reaction conditions, suitable for large-scale synthesis | Expanding substrate scope to include more complex chlorophenyl precursors. |
| Palladium-Catalyzed | High efficiency and good functional group tolerance for aryl chlorides | Developing more active catalysts to lower loading and cost. |
| Nickel/Copper-Catalyzed | Effective for silylating unactivated C-O bonds, mild conditions | Application to the synthesis of silanes with multiple, long alkyl chains. |
| Iron-Catalyzed | High efficiency, broad substrate scope, excellent functional group compatibility | Optimizing for the synthesis of sterically hindered long-chain arylsilanes. |
Advanced Mechanistic Elucidation of Complex Silane-Mediated Transformations
A deeper understanding of the mechanisms governing silane (B1218182) reactions is crucial for controlling reaction outcomes and designing more efficient transformations. Future research will employ a combination of experimental and computational methods to unravel the intricate details of these processes. Mechanistic investigations into reactions catalyzed by ruthenium, for instance, have revealed complicated networks of reactions leading to various silicon-containing complexes. rsc.org
Key areas for future mechanistic studies include:
Intermediate Characterization: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, advanced mass spectrometry) to identify and characterize transient intermediates in silane-mediated reactions. nih.gov
Kinetic and Thermodynamic Profiling: Performing detailed kinetic studies to understand the rate-determining steps and the influence of substituents on reaction pathways.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational tools to model reaction pathways, predict transition states, and rationalize experimental observations, such as the role of steric effects in driving rearrangements. nih.gov
Development of Next-Generation Materials Utilizing Long-Chain Arylsilanes
Long-chain arylsilanes are ideal building blocks for a new generation of advanced materials, leveraging the distinct properties conferred by their molecular architecture. Arylsilanes are already recognized as fundamental raw materials for high-performance silicone polymers used in demanding fields like electronics and aerospace. benthamscience.com The incorporation of long (e.g., hexadecyl) chains can introduce significant hydrophobicity, self-assembly characteristics, and lubricating properties.
Future research will focus on:
Functional Polymers and Resins: Polymerizing functionalized long-chain arylsilanes to create materials with tailored thermal stability, dielectric properties, and surface energy.
Self-Assembled Monolayers (SAMs): Utilizing the long alkyl chains and reactive head-group to form highly ordered SAMs on various substrates (e.g., silicon wafers, metal oxides) for applications in microelectronics, anti-fouling coatings, and biosensors.
Hybrid Organic-Inorganic Materials: Integrating these silanes into sol-gel networks or as surface modifiers for nanoparticles to create composite materials with enhanced mechanical, thermal, and chemical resistance.
| Material Type | Key Feature from Long-Chain Arylsilane | Potential Application |
|---|---|---|
| Hydrophobic Coatings | Long alkyl chains (e.g., trihexadecyl) | Water-repellent surfaces for electronics, optics, and marine structures. |
| High-Performance Lubricants | Alkyl chains and stable Si-C bonds | Specialty lubricants for extreme temperature and pressure environments. |
| Functionalized Nanomaterials | Chlorophenyl group for further reaction | Targeted drug delivery, advanced fillers for polymer composites. |
| Dielectric Layers | Aryl-silicon core | Insulating layers in next-generation microelectronic devices. |
Expansion of Analytical Applications Beyond Current Methodologies
The unique and complex nature of molecules like (4-Chlorophenyl)trihexadecylsilane necessitates the development of more sophisticated analytical techniques for their detection and characterization. mdpi.com While chromatography and standard spectroscopy are workhorse methods, future research will explore new frontiers to analyze these compounds, especially within complex matrices.
Prospective analytical developments include:
Advanced Mass Spectrometry (MS): Developing novel ionization techniques and high-resolution MS methods tailored for high molecular weight, non-polar silanes to allow for precise identification and quantification at trace levels. mdpi.comnumberanalytics.com
Nanomaterial-Based Sensors: Creating sensors that utilize nanomaterials, such as gold nanoparticles or carbon nanotubes, to achieve highly sensitive and selective detection of long-chain arylsilanes through optical or electrochemical signals. numberanalytics.com
Surface-Specific Techniques: Employing advanced microscopy and surface analysis methods, like confocal laser scanning microscopy or atomic force microscopy, to characterize and map the distribution of these silanes in thin films and on modified surfaces. researchgate.net
| Emerging Technique | Principle | Advantage for Long-Chain Arylsilanes |
|---|---|---|
| Ion Mobility-Mass Spectrometry | Separation based on size and shape in the gas phase | Distinguishing between isomers and providing additional structural information. |
| Surface-Enhanced Raman Scattering (SERS) | Signal amplification from molecules on nanostructured metal surfaces | Ultra-sensitive detection and characterization in surface-bound applications. |
| Confocal Laser Scanning Microscopy | High-resolution 3D optical imaging | Visualizing the topology and uniformity of coatings and functionalized surfaces. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (4-Chlorophenyl)trihexadecylsilane to achieve high purity?
- Methodological Answer : Synthesis typically involves silane coupling reactions under inert atmospheres. For example, trihexadecylsilane can react with 4-chlorophenyl Grignard reagents in anhydrous tetrahydrofuran (THF) at reflux conditions (60–70°C) for 12–24 hours . Post-synthesis purification via column chromatography (using hexane/dichloromethane gradients) and recrystallization from ethanol is critical to remove unreacted silane or chlorophenyl derivatives. Yield optimization requires strict control of moisture and oxygen levels .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR should show a singlet for the silane-bound methyl groups (δ 0.5–1.0 ppm) and aromatic protons from the 4-chlorophenyl moiety (δ 7.2–7.5 ppm, doublet patterns). C NMR will confirm the chlorophenyl carbons (C-Cl at ~125–135 ppm) and silane carbons (10–25 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak [M+H] at m/z 725.6 (calculated for CHClSi). Fragmentation patterns should align with silane backbone cleavage .
Q. What crystallization conditions are optimal for X-ray diffraction studies of chlorophenyl-silane derivatives?
- Methodological Answer : Slow evaporation from a hexane/ethyl acetate mixture (3:1 v/v) at 4°C produces single crystals suitable for X-ray diffraction. Crystal packing analysis (e.g., using SHELX software) can reveal intermolecular interactions, such as van der Waals forces between hexadecyl chains and π-stacking of chlorophenyl groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron density around the silane center. Fukui indices identify nucleophilic attack sites, while molecular electrostatic potential (MEP) maps highlight regions susceptible to electrophilic substitution . Reaction pathways are validated using Gaussian09 or ORCA software.
Q. What strategies resolve contradictions in biological activity data for chlorophenyl-silane derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from impurities or solvent effects. Researchers should:
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines) across multiple cell lines.
- Characterize intermediates : LC-MS or GC-MS to verify compound stability during biological testing .
- Apply statistical tools : Principal Component Analysis (PCA) to isolate variables affecting activity .
Q. How does the steric bulk of trihexadecylsilane influence the compound’s interaction with lipid membranes?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model insertion into lipid bilayers. The long alkyl chains enhance hydrophobic interactions, while the chlorophenyl group may disrupt membrane fluidity. Fluorescence anisotropy experiments using DPH probes validate simulation results .
Q. What advanced techniques quantify degradation products of this compound under environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
